molecular formula C16H15NO5 B3286776 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde CAS No. 832737-58-3

4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B3286776
CAS No.: 832737-58-3
M. Wt: 301.29 g/mol
InChI Key: SCJZDCYJZONMOK-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H15NO5 It is a benzaldehyde derivative characterized by the presence of a methoxy group, a nitrophenoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 5-methyl-2-nitrophenol.

    Reaction: The reaction involves the formation of an ether linkage between the benzaldehyde and the nitrophenol. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the nitrophenol attacks the aldehyde carbon of the benzaldehyde.

    Catalysts and Conditions: Commonly used catalysts include acidic or basic catalysts, depending on the specific reaction conditions. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(5-methyl-2-aminophenoxy)methyl]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

  • 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde

Comparison:

    Structural Differences: The position of the nitro group on the phenoxy ring varies among these compounds, leading to differences in reactivity and properties.

    Reactivity: The position of the nitro group can influence the compound’s reactivity in substitution and reduction reactions.

    Applications: While all these compounds may have similar applications in organic synthesis and research, their specific properties and reactivity profiles can make them more suitable for certain applications over others.

Properties

IUPAC Name

4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-5-14(17(19)20)16(7-11)22-10-13-8-12(9-18)4-6-15(13)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJZDCYJZONMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196952
Record name 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-58-3
Record name 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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